molecular formula C30H29N3O5 B12480441 methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12480441
M. Wt: 511.6 g/mol
InChI Key: PKYISUYCAPMJQQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a combination of piperazine, chromenone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the piperazine and chromenone groups through nucleophilic substitution and condensation reactions. Common reagents used in these steps include ethyl piperazine, chromenone derivatives, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving piperazine and chromenone derivatives.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in medicinal chemistry or as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H29N3O5

Molecular Weight

511.6 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C30H29N3O5/c1-3-32-14-16-33(17-15-32)26-13-12-23(29(35)37-2)19-25(26)31-28(34)21-10-8-20(9-11-21)24-18-22-6-4-5-7-27(22)38-30(24)36/h4-13,18-19H,3,14-17H2,1-2H3,(H,31,34)

InChI Key

PKYISUYCAPMJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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